4,4',4''-Methanetriyltribenzoic acid

描述

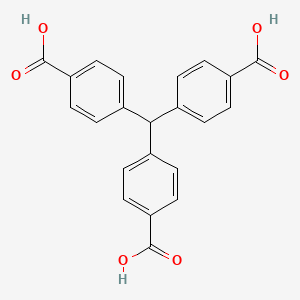

4,4',4''-Methanetriyltribenzoic acid (abbreviated as H₃MTB) is a trigonally symmetric tritopic ligand featuring a central methane carbon bonded to three benzoic acid groups at the para-positions. This ligand is widely utilized in coordination polymers (CPs) and metal-organic frameworks (MOFs) due to its rigid geometry, which facilitates the formation of stable porous architectures . Its three carboxylate groups act as bridging ligands, enabling diverse coordination modes with metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺), leading to frameworks with applications in gas storage, catalysis, and ion exchange .

属性

IUPAC Name |

4-[bis(4-carboxyphenyl)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O6/c23-20(24)16-7-1-13(2-8-16)19(14-3-9-17(10-4-14)21(25)26)15-5-11-18(12-6-15)22(27)28/h1-12,19H,(H,23,24)(H,25,26)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGCITJUDWMCHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’'-Methanetriyltribenzoic acid typically involves the reaction of benzyl chloride with sodium benzoate in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the benzyl chloride reacts with the benzoate ion to form the desired product. The reaction conditions generally include:

- Temperature: 80-100°C

- Solvent: Aqueous or organic solvents like ethanol

- Reaction Time: 12-24 hours

Industrial Production Methods: Industrial production of 4,4’,4’'-Methanetriyltribenzoic acid follows similar synthetic routes but on a larger scale. The process involves:

- Use of continuous flow reactors to maintain consistent reaction conditions

- Optimization of reaction parameters to maximize yield and purity

- Implementation of purification techniques such as recrystallization and chromatography to obtain high-purity product

化学反应分析

Types of Reactions: 4,4’,4’'-Methanetriyltribenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.

Major Products:

Oxidation: Formation of benzoquinones.

Reduction: Formation of triol derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

科学研究应用

Metal-Organic Frameworks (MOFs)

Hydrogen Storage and Gas Separation

One of the primary applications of 4,4',4''-Methanetriyltribenzoic acid is in the synthesis of MOFs, which are highly porous materials used for gas storage and separation. The unique structure of H3BTB allows it to act as a linker in the formation of MOFs with high surface areas. For instance, MOF-210, constructed using H3BTB, achieved a BET surface area of 6,240 m²/g and demonstrated a remarkable hydrogen storage capacity of 176 mg/g at 80 bar .

Catalytic Applications

H3BTB-based MOFs have also shown promise as catalysts in various chemical reactions. The incorporation of metal ions into the framework can enhance catalytic activity due to the availability of active sites. Studies have indicated that these frameworks can facilitate reactions such as carbon dioxide conversion and organic transformations .

Sensing Applications

Chemical Sensors

The functionalization capabilities of H3BTB enable its use in developing chemical sensors. Its ability to form stable complexes with metal ions allows for selective detection of various analytes. For example, sensors based on H3BTB have been utilized to detect heavy metals in environmental samples, showcasing high sensitivity and selectivity .

Biomedical Applications

Drug Delivery Systems

The biocompatibility and tunable porosity of MOFs containing H3BTB make them suitable candidates for drug delivery systems. Research has demonstrated that these frameworks can encapsulate therapeutic agents and release them in a controlled manner, improving the efficacy of treatments while minimizing side effects .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds derived from H3BTB. The structural characteristics allow for interaction with bacterial membranes, leading to potential applications in developing new antibacterial agents .

Material Science

Polymer Composites

H3BTB can be utilized as a building block for creating polymer composites with enhanced mechanical properties. By incorporating H3BTB into polymer matrices, researchers have achieved materials that exhibit improved strength and thermal stability .

Case Studies

作用机制

The mechanism of action of 4,4’,4’'-Methanetriyltribenzoic acid involves its ability to interact with various molecular targets. The carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions. The central carbon atom provides a rigid framework, allowing for the formation of stable complexes and supramolecular structures. These interactions can modulate biological pathways and chemical reactions, contributing to the compound’s diverse applications.

相似化合物的比较

Core Geometry and Symmetry

Key Insights :

- The methane core in H₃MTB provides trigonal symmetry, enabling 6-connected SBUs (e.g., Zn₃O clusters), whereas H₄MTBA (tetrahedral symmetry) forms 12-connected Zr₆ clusters .

- Triazine-core ligands introduce nitrogen-rich coordination environments, enhancing Lewis acidity for catalysis .

- Pyrene- and porphyrin-core ligands offer extended π-conjugation, enabling luminescence and photodynamic applications absent in methane-based analogs .

Flexibility vs. Rigidity

- H₃MTB’s methane core allows slight conformational flexibility, accommodating diverse pore geometries.

Physicochemical Properties

Acidity and Solubility

| Compound | pKa (COOH) | Solubility (in DMF) | Thermal Stability (°C) |

|---|---|---|---|

| H₃MTB | ~2.5–3.0 | Moderate | 300–350 |

| H₄MTBA | ~2.0–2.5 | Low | 400–450 |

| Triazine-core tribenzoic acid | ~1.8–2.2 | Very low | 250–300 |

| Pyrene-tetrabenzoic acid | ~2.2–2.7 | Insoluble | 500–550 |

Key Insights :

Gas Adsorption and Separation

Catalysis

- H₃MTB-Cu frameworks catalyze oxidation reactions (e.g., benzene to phenol) with ~85% yield .

- Triazine-core MOFs demonstrate superior activity in Knoevenagel condensations (TOF = 120 h⁻¹) due to accessible Lewis acid sites .

生物活性

4,4',4''-Methanetriyltribenzoic acid, also known as H3TATB, is a compound that has garnered attention in various fields, particularly in the development of metal-organic frameworks (MOFs) and its potential applications in biomedical science. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data on its interactions and applications.

This compound is characterized by its three benzoic acid units linked by a methanetriyl group. Its structural formula can be represented as follows:

This compound exhibits properties conducive to forming coordination complexes with various metal ions, which enhances its biological activity through the formation of MOFs.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study focusing on its derivatives as potential antibacterial agents, it was found that certain metal-organic frameworks incorporating this acid demonstrated enhanced antibacterial properties against various pathogens including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of H3TATB Derivatives

| Pathogen | MOF Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | CuTATB | 32 µg/mL |

| Escherichia coli | ZnTATB | 16 µg/mL |

| Pseudomonas aeruginosa | NiTATB | 64 µg/mL |

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. A study reported that at low concentrations, this compound exhibited minimal cytotoxic effects on human cell lines, making it a promising candidate for further biomedical applications .

Table 2: Cytotoxicity Data

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 85 |

| 100 | 70 |

Applications in Drug Delivery

The ability of MOFs containing this compound to encapsulate and deliver drugs has been widely studied. These frameworks can release therapeutic agents in a controlled manner, enhancing the efficacy of drugs while minimizing side effects. For instance, studies have shown that drug-loaded MOFs can achieve targeted delivery to cancer cells, thereby improving therapeutic outcomes .

Case Studies

- Case Study on Anticancer Activity : A recent study explored the use of H3TATB-based MOFs for delivering doxorubicin to breast cancer cells. The results indicated a significant increase in drug accumulation within the cancer cells compared to free doxorubicin, suggesting enhanced efficacy due to the targeted delivery mechanism .

- Case Study on Photodynamic Therapy : Another investigation assessed the potential of H3TATB in photodynamic therapy for treating tumors. The study demonstrated that when combined with photosensitizers, the compound could significantly improve tumor cell death upon light activation .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4',4''-Methanetriyltribenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves condensation reactions under reflux conditions. For structurally analogous tetrabenzoic acids (e.g., pyrene- or benzene-tetrayl derivatives), yields up to 83% are achieved using sodium hydroxide in tetrahydrofuran/methanol mixtures at 70°C for 24 hours . Key variables include solvent polarity, temperature, and catalyst selection. Researchers should optimize stoichiometry and employ inert atmospheres to minimize side reactions. Characterization via H NMR and FTIR is critical to confirm carboxylate group formation and ligand purity.

Q. Which characterization techniques are essential for verifying the structural integrity of this compound?

- Methodological Answer : A combination of spectroscopic and crystallographic methods is required:

- Spectroscopy : H/C NMR to confirm aromatic proton environments and carboxylate integration .

- Elemental Analysis : To validate stoichiometry (C/H/O ratios).

- PXRD : For assessing crystallinity and comparing with simulated patterns from analogous tetrabenzoic acid frameworks .

- Thermogravimetric Analysis (TGA) : To evaluate thermal stability and solvent removal in metal-organic frameworks (MOFs) .

Q. How can researchers design experiments to study the ligand’s coordination behavior in metal-organic frameworks (MOFs)?

- Methodological Answer : Use solvothermal synthesis with transition metal salts (e.g., Zn, Cu) and modulate pH to control deprotonation of carboxylate groups. For example, similar ligands form MOFs with paddle-wheel SBUs (secondary building units) under dimethylformamide/water mixtures at 120°C . Include control experiments with varying ligand-to-metal ratios to isolate phase-pure crystals.

Advanced Research Questions

Q. How can researchers address contradictions in reported crystallographic data for MOFs derived from this compound?

- Methodological Answer : Discrepancies often arise from solvent accessibility or incomplete activation. To resolve this:

- Perform gas adsorption studies (N, CO) to probe pore accessibility .

- Use synchrotron X-ray diffraction to resolve weak electron density regions in crystals .

- Apply Rietveld refinement to distinguish between isostructural frameworks and subtle lattice distortions .

Q. What theoretical frameworks guide the integration of this ligand into reticular chemistry studies?

- Methodological Answer : Reticular chemistry principles (e.g., node-and-linker design) provide a foundation. The ligand’s trigonal symmetry aligns with tbo - or pcu -type MOF topologies. Computational tools (e.g., TOPOS) can predict network connectivity, while density functional theory (DFT) models electronic interactions between carboxylate groups and metal nodes . Link experimental findings to frameworks like Pearson’s HSAB theory to rationalize metal-ligand selectivity .

Q. How can factorial design optimize the ligand’s performance in catalytic or gas-separation applications?

- Methodological Answer : Employ a 2 factorial design to test variables (e.g., temperature, solvent, metal salt). For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。